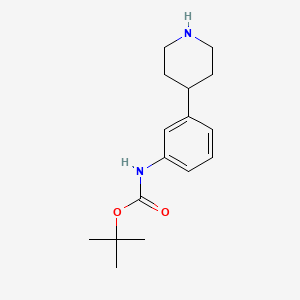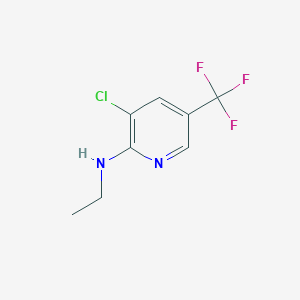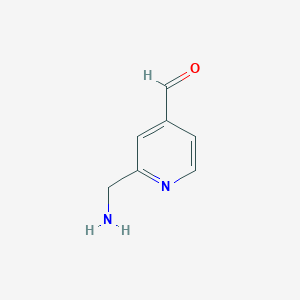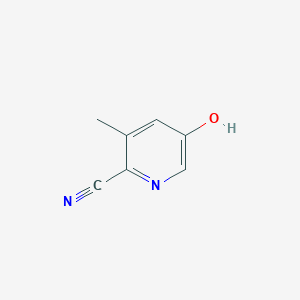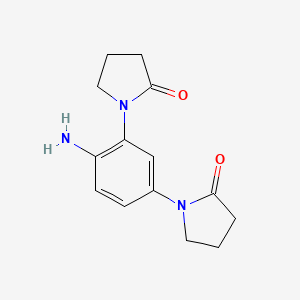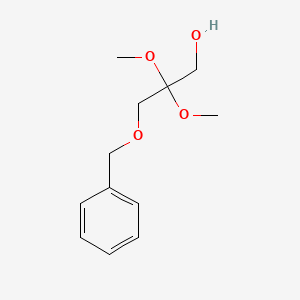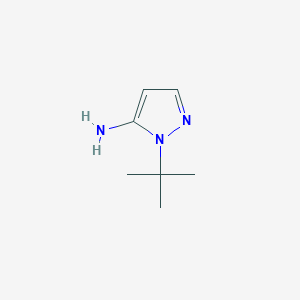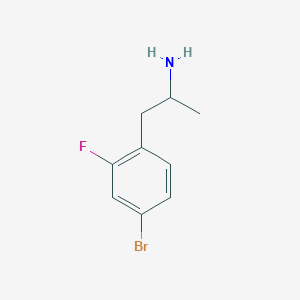
1-(4-Bromo-2-fluorophenyl)propan-2-amine
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)propan-2-amine, also known as 4-bromo-2-fluorophenethylamine, is a fluorinated phenethylamine with a bromine atom at the 4-position. It is a key intermediate in the synthesis of many pharmaceuticals and other compounds, and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Occupational Health
1-Bromopropane (1-BP), closely related to 1-(4-Bromo-2-fluorophenyl)propan-2-amine, is used as a solvent in various industries and has raised concerns about neurotoxicity and occupational health risks. Exposure has been linked to neurological illnesses among workers in industries using 1-BP, especially in dry cleaning and manufacturing, highlighting the need for awareness and control measures to limit exposure (MMWR. Morbidity and mortality weekly report, 2008).
Carcinogenic Risk from Aromatic Amines
The study of carcinogen-activating enzymes like phenol sulfotransferase SULT1A1 and arylamine N-acetyltransferase NAT2 has been pivotal in understanding urothelial cancer risks. Carcinogenic aromatic amines such as 4-aminobiphenyl, often found in tobacco smoke, are bioactivated through complex metabolic pathways. Individuals with certain genotypes of these enzymes may have an increased risk of urothelial cancer, emphasizing the significance of genetic and environmental factors in cancer risk (International Journal of Cancer, 2002).
Imaging and Diagnostic Uses
A novel 18F-labeled ligand, N-[3-bromo-4-(3-18F-fluoro-propoxy)-benzyl]-guanidine (LMI1195), is being developed for in vivo mapping of cardiac nerve terminals using PET imaging. This compound, structurally related to 1-(4-Bromo-2-fluorophenyl)propan-2-amine, shows promise in cardiac imaging and radiation dosimetry, suggesting its potential in diagnostic applications and drug development (The Journal of Nuclear Medicine, 2014).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOISTFVHLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




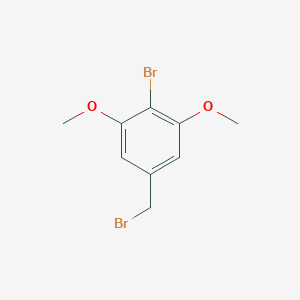
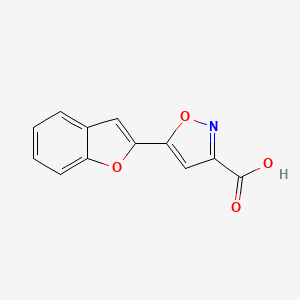
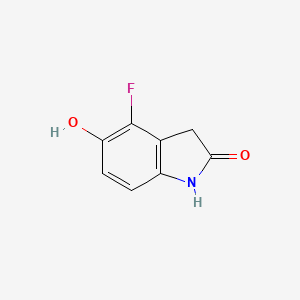
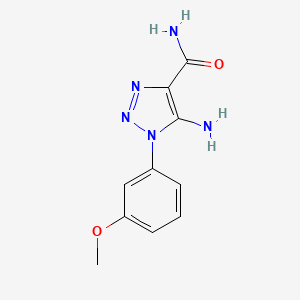
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)
